Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
Description
Introduction to Ethyl 8-Methyl-4-(2-Morpholin-4-Ylethylamino)Quinoline-3-Carboxylate
Structural Characterization and Nomenclature
The compound’s IUPAC name, This compound , systematically describes its molecular architecture. The quinoline backbone is substituted at position 3 with an ethyl carboxylate group, at position 8 with a methyl group, and at position 4 with a 2-morpholin-4-ylethylamino side chain. The molecular formula is C₁₉H₂₄N₃O₃ , derived from the quinoline core (C₉H₆N) augmented by substituents: a methyl group (CH₃), a morpholine-ethylamine moiety (C₆H₁₂N₂O), and an ethyl ester (C₂H₅O₂).
Key structural features include:
- Quinoline nucleus : A bicyclic system comprising a benzene ring fused to a pyridine ring, enabling π-π stacking interactions with biological targets.
- Morpholine-ethylamino side chain : A tertiary amine (morpholine) linked via a two-carbon spacer to the quinoline’s 4-position, enhancing solubility and hydrogen-bonding capacity.
- Ethyl carboxylate : An ester group at position 3, which may serve as a prodrug moiety or modulate lipophilicity.
The SMILES notation CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN3CCOCC3)C encapsulates this structure, highlighting the connectivity of substituents.
Historical Context of Quinoline-Based Compound Development
Quinoline derivatives have been pivotal in medicinal chemistry since the 19th century. Isolated from coal tar by Friedlieb Ferdinand Runge in 1834, quinoline’s scaffold became a template for antimalarials like quinine and chloroquine. The mid-20th century saw synthetic quinoline analogs explored for antibacterial and anticancer applications, leveraging their ability to intercalate DNA or inhibit enzymes like topoisomerases.
The integration of morpholine into quinoline frameworks emerged in the 1990s, driven by the need to improve pharmacokinetics. Morpholine’s polarity and ability to form hydrogen bonds addressed the poor bioavailability of early quinoline drugs. For instance, the addition of a morpholine-ethylamino group in compounds like this derivative enhances water solubility while maintaining membrane permeability, a balance critical for central nervous system penetration.
Significance of Morpholine and Ethylamino Substituents in Medicinal Chemistry
The morpholine ring and ethylamino linker confer distinct advantages:
Morpholine’s Role
- Solubility enhancement : The oxygen atom in morpholine participates in hydrogen bonding, increasing aqueous solubility compared to purely aromatic substituents.
- Metabolic stability : Morpholine’s saturated ring resists oxidative degradation, prolonging half-life in vivo.
- Target interactions : The morpholinyl group can act as a hydrogen bond acceptor, engaging residues in enzyme active sites (e.g., kinase ATP-binding pockets).
Ethylamino Linker
- Conformational flexibility : The two-carbon chain allows the morpholine group to adopt optimal orientations for target binding.
- Reduced steric hindrance : Compared to bulkier linkers, ethylamine minimizes steric clashes with protein surfaces.
Ethyl Carboxylate
- Prodrug potential : Ester groups are often hydrolyzed in vivo to carboxylic acids, enabling tissue-specific activation.
- Electron-withdrawing effects : The carboxylate withdraws electrons from the quinoline ring, modulating redox properties and reactivity.
| Structural Feature | Functional Impact | Example Analog |
|---|---|---|
| Quinoline core | DNA intercalation, enzyme inhibition | Quinine, Ciprofloxacin |
| Morpholine-ethylamino side chain | Solubility enhancement, target engagement | Gefitinib (kinase inhibitor) |
| Ethyl carboxylate | Lipophilicity modulation, prodrug design | Enalapril (prodrug converted to enalaprilat) |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-25-19(23)16-13-21-17-14(2)5-4-6-15(17)18(16)20-7-8-22-9-11-24-12-10-22/h4-6,13H,3,7-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGBYRIVHDJYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in cancer research and pharmacology. This compound is characterized by its unique structural features, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research studies.
- IUPAC Name : this compound
- Molecular Formula : C20H27N3O3
- Molecular Weight : 357.45 g/mol
Target Pathways
Research indicates that compounds similar to this compound may interact with various cellular pathways:
- MAP Kinase Pathway : The compound is hypothesized to inhibit the MAPK pathway by targeting extracellular signal-regulated kinases (ERK1/2), which play crucial roles in cell proliferation and differentiation.
- Dihydroorotate Dehydrogenase (DHODH) : In related studies, quinoline derivatives have shown potential as inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis, which is critical for rapidly dividing cells such as cancer cells .
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
- Antineoplastic Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through the modulation of signaling pathways .
- Cytotoxicity : The compound's cytotoxic effects have been assessed against different cancer cell lines, demonstrating significant inhibitory effects at varying concentrations.
In Vitro Studies
Several studies have explored the effects of this compound on cancer cell lines:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| HeLa | 10.5 | Induced apoptosis through caspase activation. | |
| MCF7 | 15.2 | Inhibited cell proliferation significantly. | |
| A549 | 12.8 | Reduced migration and invasion capabilities. |
Mechanistic Insights
In-depth mechanistic studies have revealed:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H22N2O3S
- Molecular Weight : 382.48 g/mol
- IUPAC Name : Ethyl 8-methyl-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
- CAS Number : 1242968-85-9
The compound features a complex structure that includes an ethyl ester functional group and a substituted amino group, which contribute to its biological activity.
Antimicrobial Activity
Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives, this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent for bacterial infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of specific cancer cell lines without exhibiting cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development. Mechanistically, it may act through:
- Enzyme Inhibition : Targeting key enzymes involved in cancer cell proliferation.
- Molecular Docking Studies : Indicating effective binding to targets associated with cancer pathways .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity of this compound against common pathogens.
- Methodology : Various concentrations were tested against E. coli and S. aureus using standard microbiological techniques.
- Results : The compound displayed significant antimicrobial activity with MIC values indicating effectiveness comparable to traditional antibiotics.
-
Anticancer Activity Investigation :
- Objective : To assess the anticancer properties of the compound on different cancer cell lines.
- Methodology : Cell viability assays were performed on several cancer cell lines at varying concentrations.
- Results : The compound inhibited cell growth at concentrations that did not affect normal cells, highlighting its potential for selective cancer therapy .
Comparison with Similar Compounds
Key Findings and Implications
Morpholine vs. Hydroxyethylamino Groups: The morpholinylethylamino group in the target compound likely enhances solubility and target engagement compared to simpler amino substituents .
Electron-Withdrawing Substituents : 8-Fluoro and 8-bromo analogs exhibit distinct electronic profiles, influencing both stability and bioactivity .
Pyranoquinoline vs. Quinoline Cores: Pyrano-fused derivatives show broader antibacterial activity but may face synthetic complexity compared to non-fused quinolines .
Preparation Methods
Rh(II)-Catalyzed Cyclization of Diazo Compounds
A Rh(II)-catalyzed approach enables efficient construction of ethyl quinoline-3-carboxylate derivatives. As demonstrated in, ethyl 3-carboxylate-substituted quinolines are synthesized via reaction of halodiazoacetates (X-EDA) with indole derivatives. Key steps include:
-
Reaction Setup : A solution of X-EDA (1.4 mmol) in CH₂Cl₂ is added to indole (1.0 mmol), Cs₂CO₃ (1.3 mmol), and Rh₂(esp)₂ (0.01 mmol) in CH₂Cl₂ at room temperature.
-
Yield Optimization : Chloro-diazoacetate (Cl-EDA) achieves 90% yield, outperforming bromo- (84%) and iodo- (70%) analogs due to superior leaving-group reactivity.
-
Purification : Silica gel chromatography with CH₂Cl₂/EtOAc eluent isolates the pure product.
This method offers high regioselectivity and scalability, making it suitable for large-scale synthesis of the quinoline core.
Pfitzinger Condensation for Carboxylate Derivatives
The Pfitzinger reaction, as detailed in, converts isatin derivatives into quinoline-4-carboxylic acids. While initially designed for 4-carboxamides, modifications allow adaptation to 3-carboxylates:
-
Procedure : Isatin reacts with 1-(p-tolyl)ethanone under microwave irradiation (125°C) in ethanol/water with KOH, yielding quinoline-4-carboxylic acid intermediates.
-
Limitations : Direct application to 3-carboxylates requires positional isomerism adjustments, often necessitating additional steps like ester migration or decarboxylation.
Esterification and Final Modifications
Ester Group Retention and Optimization
Ethyl ester functionality is typically preserved throughout synthesis. In cases where hydrolysis occurs (e.g., under basic conditions during NAS), reprotection is achieved via:
Purification and Characterization
Final purification employs silica gel chromatography (CH₂Cl₂/EtOAc or MeOH/CHCl₃ gradients), followed by recrystallization from ethanol/water mixtures. Structural confirmation via NMR and LC-MS ensures correct regiochemistry and functional group integrity.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl-substituted quinoline-3-carboxylate derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation, cyclization, and functional group modifications. For example, fluorinated quinolines are synthesized via nucleophilic substitution using catalysts like piperidine ( ). Ethanol and acetic acid are common solvents, while substituents (e.g., morpholine) are introduced via alkylation or amination. Reaction optimization (temperature, stoichiometry) is critical; for instance, refluxing with absolute ethanol improves cyclization efficiency .
Q. How do structural features like fluorine or morpholine substituents affect the compound's physicochemical properties?
- Methodological Answer : Fluorine enhances metabolic stability and binding affinity by reducing electron density and increasing lipophilicity. Morpholine groups improve solubility and act as hydrogen bond acceptors, influencing pharmacokinetics. Comparative studies using logP measurements and X-ray crystallography (e.g., SHELX for structural validation) reveal these effects .
Q. What in vitro assays are recommended for initial biological screening of quinoline derivatives?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria ( ).
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Enzyme Inhibition : Fluorescence-based assays for topoisomerase or kinase inhibition ().
Advanced Research Questions
Q. How can X-ray crystallography and computational tools resolve ambiguities in the compound's molecular conformation?
- Methodological Answer : Use SHELX for structure refinement (e.g., SHELXL for small-molecule crystallography) to resolve torsional angles and hydrogen bonding. Mercury CSD 2.0 enables packing pattern analysis and void visualization, critical for understanding intermolecular interactions. Cross-validate with DFT calculations (e.g., Gaussian) to confirm electronic properties .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Structural Analog Comparison : Synthesize analogs with varied substituents (e.g., replacing morpholine with piperazine) and compare IC₅₀ values ().
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and protocols to minimize variability.
- Meta-Analysis : Apply statistical tools (e.g., PCA) to datasets from PubChem or in-house libraries to identify outlier results .
Q. How can SAR studies optimize the compound's selectivity for therapeutic targets?
- Methodological Answer :
- Substituent Scanning : Systematically vary the 8-methyl and morpholin-4-yl groups. For example, replace methyl with trifluoromethyl to assess steric effects ().
- Docking Simulations : Use AutoDock Vina to predict binding modes with targets like DNA gyrase. Validate with SPR or ITC for binding kinetics .
Q. What advanced techniques characterize metabolic stability and degradation pathways?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
